molecular formula C12H18O B1581585 2-(4-tert-Butylphenyl)ethanol CAS No. 5406-86-0

2-(4-tert-Butylphenyl)ethanol

Cat. No. B1581585
CAS RN: 5406-86-0
M. Wt: 178.27 g/mol
InChI Key: NZGMMENPUKHODD-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)ethanol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a white or clear colorless fused solid or liquid as melt .


Molecular Structure Analysis

The molecular formula of 2-(4-tert-Butylphenyl)ethanol is C12H18O . The InChI Key is NZGMMENPUKHODD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(4-tert-Butylphenyl)ethanol has a melting point of 29.0-35.0°C . It is insoluble in water . Its density is 1.0±0.1 g/cm3, boiling point is 251.0±8.0 °C at 760 mmHg, and flash point is 109.0±3.7 °C .

Scientific Research Applications

  • Fuel Quality Analysis :

    • Study : "Quality analysis of automotive fuel using solvatochromic probes"
    • Findings : Research has shown that solvatochromic dyes, including derivatives of 2-(4-tert-butylphenyl)ethanol, can indicate the presence of ethanol in gasoline. These dyes change color in response to ethanol content, providing a simple, visual means of assessing fuel quality (Budag et al., 2006).
  • Photocatalytic Degradation in Environmental Applications :

    • Study : "Heterogeneous photocatalytic degradation of the pharmaceutical agent salbutamol in aqueous titanium dioxide suspensions"
    • Findings : A compound structurally similar to 2-(4-tert-butylphenyl)ethanol, used in this study, demonstrated significant potential in photocatalytic environmental applications. This includes the degradation of pollutants such as pharmaceutical agents in water using titanium dioxide as a photocatalyst (Sakkas et al., 2007).
  • Chemical Synthesis and Industrial Applications :

    • Study : "Development of a one-stage synthesis of 2,6-di-tert-4-ethylbutylphenol from 2,6-di-tert-butylphenol"
    • Findings : Research has led to the development of a technologically viable procedure for the manufacture of compounds like 2,6-di-tert-4-ethyl-butylphenol, which are derived from similar compounds and used in the synthesis of antioxidants (Krysin & Pokrovskii, 2008).
  • Extraction Processes in Waste Management :

    • Study : "Extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solution by emulsion liquid membranes"
    • Findings : This study explored the extraction of phenolic alcohols (related to 2-(4-tert-butylphenyl)ethanol) from wastewater. It provided insights into optimizing extraction processes, beneficial for environmental waste management (Reis et al., 2006).
  • Pharmaceutical Applications :

    • Study : "P(MeNCH2CH2)3N: an efficient catalyst for the desilylation of tert-butyldimethylsilyl ethers"
    • Findings : Research demonstrated the efficacy of certain catalysts in the desilylation of ethers derived from alcohols like 2-(4-tert-butylphenyl)ethanol. This process is crucial in the synthesis of pharmaceutical compounds (Yu & Verkade, 2000).
  • Membrane Technology and Separation Processes :

    • Study : "Dehydration of ethanol/water mixtures by pervaporation using soluble polyimide membranes"
    • Findings : Research in this area has focused on the separation of alcohol/water mixtures, a process relevant to industries dealing with compounds like 2-(4-tert-butylphenyl)ethanol. The study enhances understanding of membrane-based separation technologies (Li & Lee, 2006).

Safety And Hazards

2-(4-tert-Butylphenyl)ethanol causes serious eye damage, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(4-tert-butylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGMMENPUKHODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202384
Record name Phenethyl alcohol, p-(tert-butyl)-
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-Butylphenyl)ethanol

CAS RN

5406-86-0
Record name 4-(1,1-Dimethylethyl)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5406-86-0
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Record name p-tert-Butylphenethyl alcohol
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Record name 5406-86-0
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Record name Phenethyl alcohol, p-(tert-butyl)-
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Record name 2-(4-tert-butylphenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5406-86-0
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-TERT-BUTYLPHENETHYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
European Food Safety Authority (EFSA)… - EFSA …, 2018 - Wiley Online Library
In accordance with Article 6 of Regulation ( EC ) No 396/2005, the applicant Gowan Crop Protection Ltd submitted a request to the competent national authority in Greece to set an …
Number of citations: 4 efsa.onlinelibrary.wiley.com
D Belsito, D Bickers, M Bruze… - Food and …, 2012 - fragrancematerialsafetyresource …
The aryl alkyl alcohol (AAA) fragrance ingredients are a diverse group of chemical structures with similar metabolic and toxicity profiles. The AAA fragrances demonstrate low acute and …
C Gómez, B Maciá, VJ Lillo, M Yus - Tetrahedron, 2006 - Elsevier
The reaction of different chloromethyl ethers 1 with an excess of lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (2.5mol%) in THF at 0C leads to the corresponding α…
Number of citations: 24 www.sciencedirect.com
European Food Safety Authority - EFSA Journal, 2010 - Wiley Online Library
Fenazaquin is one of the 79 substances of the third stage part A of the review programme covered by Commission Regulation (EC) No 1490/20023, as amended by Commission …
Number of citations: 0 efsa.onlinelibrary.wiley.com
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The aryl alkyl alcohol (AAA) fragrance ingredients are a diverse group of chemical structures with similar metabolic and toxicity profiles. The AAA fragrances demonstrate low acute and …
Number of citations: 4 www.sciencedirect.com
MJ Chernishenko - 1994 - dr.library.brocku.ca
The spatial limits of the active site in the benzylic hydroxylase enzyme of the fungus Mortierella isabellina were investigated. Several molecular probes were used in incubation …
Number of citations: 4 dr.library.brocku.ca
DJ Michaelis, KS Williamson, TP Yoon - Tetrahedron, 2009 - Elsevier
We report an oxaziridine-mediated enantioselective aminohydroxylation of olefins catalyzed by a chiral copper(II) bis(oxazoline) complex. A variety of styrenic olefins undergo efficient …
Number of citations: 89 www.sciencedirect.com
E Szymanska, K Frydenvang… - Journal of medicinal …, 2011 - ACS Publications
In order to map out molecular determinants for competitive blockade of AMPA receptor subtypes, a series of 2-carboxyethylphenylalanine derivatives has been synthesized and …
Number of citations: 26 pubs.acs.org
L Maslankiewicz, EM Hulzebos… - RIVM rapport …, 2005 - rivm.openrepository.com
Structure-Activity Relationships (SARs), including Quantitative SARs, are applied to the hazard assessment of chemicals. This need is all the more urgent considering the proposed new …
Number of citations: 22 rivm.openrepository.com
T Weil - 2008 - jlupub.ub.uni-giessen.de
Various methodologies utilizing alkyl metal compounds or metal salts in combination with a chiral ligand are used to transform aldehydes or ketones and terminal alkynes to propargylic …
Number of citations: 5 jlupub.ub.uni-giessen.de

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